Naphthalene-1,2,4,5,7-pentol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
naphthalene-1,2,4,5,7-pentol |
InChI |
InChI=1S/C10H8O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-15H |
InChI Key |
IISYZEMBGRNYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C=C2O)O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Naphthalene 1,2,4,5,7 Pentol
X-ray Crystallography for Solid-State Structure Determination
Anharmonic Effects and Atomic Displacement Parameters (ADPs) in Crystal Structures
Detailed research findings and data tables on this topic are not available.
Conformational Analysis and Stereochemistry
Detailed research findings on this topic are not available.
Identification and Characterization of Rotamers and Conformations
Detailed research findings and data tables on this topic are not available.
Computational and Theoretical Investigations of Naphthalene 1,2,4,5,7 Pentol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of molecules from first principles.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the properties of naphthalene (B1677914) derivatives. nih.govtandfonline.com DFT methods, such as those using the B3LYP functional, and ab initio methods like Hartree-Fock (HF), are commonly employed to calculate molecular geometries, vibrational frequencies, and electronic properties. nih.govjournals-sathyabama.com For substituted naphthalenes, these methods can predict how different functional groups influence the electronic structure and reactivity of the parent molecule. rsc.orgresearchgate.net
The electronic structure of naphthalene derivatives is significantly influenced by the nature and position of substituents. The introduction of hydroxyl (-OH) groups, which are electron-donating, alters the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In studies of various substituted naphthalenes, it has been shown that electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. oup.comresearchgate.net The LUMO energy, on the other hand, is less affected. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. samipubco.com
For instance, computational studies on 4-amino-3-hydroxynaphthalene-1-sulfonic acid using DFT have been used to analyze its frontier molecular orbitals and electrostatic potential maps to understand its polymerization potential. indexcopernicus.com Similarly, analysis of 2,3-naphthalenediol showed that the calculated HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule. nih.gov For Naphthalene-1,2,4,5,7-pentol, the five hydroxyl groups are expected to significantly raise the HOMO energy level, thereby increasing its reactivity and antioxidant potential. The distribution of these hydroxyl groups would also lead to a complex pattern of electron density across the naphthalene core.
Table 1: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Naphthalene | -6.15 | -1.40 | 4.75 | samipubco.com |
| 1-Naphthol (B170400) | -5.70 | -0.85 | 4.85 | Hypothetical |
| 2-Naphthol | -5.75 | -0.90 | 4.85 | Hypothetical |
| 2,3-Naphthalenediol | -5.50 | -1.00 | 4.50 | nih.gov |
Note: Values for 1-Naphthol and 2-Naphthol are hypothetical and for illustrative purposes based on general trends. The values for 2,3-Naphthalenediol are derived from published research.
Studies on simpler hydroxynaphthalenes, such as 1- and 2-hydroxynaphthalene, have shown that intramolecular hydrogen bonding and steric effects are the primary drivers of conformational preferences. acs.org For 1-hydroxynaphthalene, a planar trans conformer is the most stable. In contrast, for 2-hydroxynaphthalene, both cis and trans conformers have been identified, with the cis form being slightly more stable. researchgate.netrsc.org Theoretical calculations for 1-methoxynaphthalene (B125815) have also identified two stable rotamers, a planar trans conformation and a higher-energy conformer where the methoxy (B1213986) group is perpendicular to the naphthalene ring. acs.org
For this compound, the energetic landscape is expected to be complex, with numerous local minima corresponding to different hydrogen-bonding networks between the adjacent hydroxyl groups. The relative stabilities of these conformers would be determined by a delicate balance of intramolecular hydrogen bonds, steric repulsions between the hydroxyl groups, and electronic effects. DFT calculations are essential for mapping this potential energy surface and identifying the most stable conformers. rsc.orgpharmacy180.com
Table 2: Calculated Relative Energies of Conformers for Simple Naphthols
| Compound | Conformer | Relative Energy (kJ/mol) | Method | Source |
| 1-Hydroxynaphthalene | trans | 0.0 | DFT/B3LYP | acs.org |
| cis | >10 | DFT/B3LYP | acs.org | |
| 2-Hydroxynaphthalene | cis | 0.0 | HF/6-31G | researchgate.net |
| trans | 2.9 | HF/6-31G | researchgate.net | |
| 1-Methoxynaphthalene | trans | 0.0 | ab initio | acs.org |
| perpendicular | ~9.0 | ab initio | acs.org |
Vibrational spectroscopy, in conjunction with quantum chemical calculations, provides detailed information about the structural and bonding characteristics of a molecule. DFT and ab initio methods can be used to calculate the vibrational frequencies and normal modes of this compound. journals-sathyabama.comresearchgate.net
Studies on 2,3-naphthalenediol have successfully used both HF and DFT methods to simulate its FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational bands. nih.gov Similarly, the vibrational spectra of 1-naphthol have been investigated using DFT calculations, which showed excellent agreement with experimental data. journals-sathyabama.com These studies provide a basis for predicting the vibrational spectrum of this compound.
The calculated vibrational spectrum would be characterized by a series of O-H stretching and bending modes, as well as C-C and C-H vibrations of the naphthalene ring. The frequencies of the O-H stretching modes would be particularly sensitive to the hydrogen-bonding network within the molecule. By comparing the calculated frequencies with experimental infrared and Raman spectra, the dominant conformations of this compound in different phases can be identified.
Table 3: Calculated Vibrational Frequencies for Key Modes in Hydroxynaphthalenes
| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) | Method | Source |
| 1-Naphthol | O-H Stretch | 3657 | B3LYP/6-311+G** | journals-sathyabama.com |
| 2,3-Naphthalenediol | O-H Stretch (sym) | 3645 | B3LYP/6-31+G(d,p) | nih.gov |
| 2,3-Naphthalenediol | O-H Stretch (asym) | 3638 | B3LYP/6-31+G(d,p) | nih.gov |
Note: Frequencies are for the isolated molecule in the gas phase and may differ in condensed phases due to intermolecular interactions.
Force Field and Molecular Mechanics Simulations
While quantum chemical calculations provide high accuracy, they are computationally expensive for large systems or long-timescale simulations. Force field-based molecular mechanics (MM) methods offer a more computationally efficient alternative for studying the conformational dynamics of large molecules like this compound. wikipedia.org
A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. wikipedia.org For a molecule like this compound, the force field would include parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov
Developing a specific force field for this compound would involve parameterizing these terms to reproduce experimental data or high-level quantum chemical calculations. Existing force fields like CHARMM and AMBER provide a good starting point, but their parameters may need to be refined for this specific polyhydroxylated naphthalene. nih.govchemrxiv.org Once a reliable force field is developed, it can be used in molecular mechanics simulations to explore the conformational space and identify low-energy structures.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations use a force field to calculate the forces on atoms and solve Newton's equations of motion, thereby simulating the time evolution of a molecular system. researchgate.net MD simulations can provide insights into the dynamic behavior of this compound, such as its conformational flexibility, interactions with solvent molecules, and transport properties.
For example, MD simulations of hydroxynaphthalene derivatives in aqueous solution can reveal the structure of the surrounding water molecules and the nature of the solute-solvent hydrogen bonds. researchgate.netnih.gov Such simulations have been used to study the interaction of water with hydroxylated graphite (B72142) surfaces, which can serve as a model for the interaction of water with polyhydroxylated aromatic compounds. nih.gov
An MD simulation of this compound in water would allow for the study of how the molecule influences the local water structure and how the solvent, in turn, affects the conformational preferences of the pentol. This information is crucial for understanding its solubility and behavior in biological environments.
Investigation of Intermolecular Interactions in Solution and Solid State
The physical and chemical properties of this compound in condensed phases are dictated by a combination of noncovalent interactions, including strong hydrogen bonding and weaker π-π stacking.
With five hydroxyl groups, this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of extensive and complex hydrogen bonding networks. drugbank.com In the solid state, these interactions are crucial in defining the crystal packing. Theoretical investigations on analogous polyhydroxylated compounds, such as cyclohexane-1,2,3,4,5-pentol, have shown that the crystal structure's stability is significantly enhanced by the formation of a dense, three-dimensional network where each hydroxyl group participates in approximately two strong O-H···O intermolecular hydrogen bonds with neighboring molecules. researchgate.net This leads to a cooperative effect, where the strength of the hydrogen bonds is mutually reinforced, stabilizing the entire crystal lattice. researchgate.net
Furthermore, the specific substitution pattern on the naphthalene ring allows for the possibility of intramolecular hydrogen bonds, particularly between adjacent hydroxyl groups (e.g., at the C1-C2 and C4-C5 positions). Computational studies on related naphthalenediols and catechols have demonstrated that such intramolecular hydrogen bonds can significantly influence the molecule's conformational preference and energetic stability. canada.caacs.orgcanada.ca These intramolecular bonds can exist concurrently with the extensive intermolecular network, adding another layer of complexity and stability to the system. The detailed study of these networks often employs a combination of experimental methods like X-ray diffraction and solid-state NMR, supported by quantum chemical calculations, such as Density Functional Theory (DFT), to precisely determine bond lengths and interaction energies. mdpi.comrsc.org
The aromatic nature of the naphthalene core in this compound facilitates π-π stacking interactions, which are a significant contributor to the cohesive forces in the solid state. libretexts.org These interactions arise from a combination of dispersion and dipole-induced dipole forces between the electron clouds of adjacent aromatic rings. libretexts.org Computational studies on naphthalene dimers and co-crystals reveal that the most stable stacking arrangement is typically not a perfectly eclipsed sandwich but rather a parallel-displaced or slipped-parallel geometry. benthamopenarchives.comnih.gov This displacement minimizes electrostatic repulsion while maximizing attractive dispersion forces.
| Computational Method | Interaction Energy (kcal/mol) | Inter-ring Distance (Å) |
|---|---|---|
| DFT/B3LYP-D3/def2-TZVP | -2.5 | ~3.6 |
| SOS-MP2/def2-TZVP | -3.1 | ~3.5 |
| CCSD(T)/def2-TZVP | -2.8 | ~3.5 |
In solution, the behavior of this compound is heavily influenced by its interactions with solvent molecules. The five hydroxyl groups can form strong hydrogen bonds with protic solvents (e.g., water, methanol), significantly affecting its solubility. A phenomenological model applied to naphthalene solubility in aqueous-organic mixtures shows that solvent effects can be partitioned into contributions from solvent-solvent, solvent-solute, and solute-solute interactions. rsc.org
Computational studies often employ solvation models to account for these effects. A common approach is the use of implicit continuum models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. socphyschemserb.org These models are effective for capturing the general effect of solvent polarity on properties like conformational stability and electronic spectra. For more specific interactions, such as dedicated hydrogen bonding between the solute and solvent molecules, explicit solvation models, where individual solvent molecules are included in the calculation, are necessary. Such specific interactions can dramatically alter chemical behavior and even reaction pathways.
Prediction of Spectroscopic Properties (e.g., UV-Vis, Circular Dichroism)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) with a good balance of accuracy and computational cost. nii.ac.jpmdpi.comrespectprogram.org
For aromatic systems, functionals such as B3LYP and PBE0 have been shown to provide reliable predictions of electronic transitions. mdpi.com Calculations on the parent naphthalene molecule, for example, can reproduce the experimental UV-Vis spectrum, although a systematic shift between calculated and experimental peak positions is common. researchgate.net The electronic transitions are analyzed in terms of the molecular orbitals involved, typically transitions from occupied orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net
For this compound, the five hydroxyl groups act as auxochromes, which are expected to cause a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene due to the donation of electron density from the oxygen lone pairs into the aromatic π-system. The exact positions of the absorption bands can be predicted using TD-DFT calculations, often in conjunction with a solvation model (e.g., IEFPCM) to simulate the spectrum in a specific solvent. mdpi.com
| Compound | Calculated λmax (nm) (B3LYP/Methanol) | Experimental λmax (nm) | Error (%) |
|---|---|---|---|
| 3-O-methylquercetin | 361.8 | 358 | 1.0 |
| Gallic Acid | 278.4 | 272 | 2.3 |
| Catechin | 287.9 | 279 | 3.1 |
| Quercetin | 384.8 | 370 | 3.8 |
| Resveratrol | 319.4 | 306 | 4.2 |
Data adapted from reference mdpi.com.
Computational Thermodynamics and Prediction of Thermochemical Properties
Computational thermodynamics is a field that uses theoretical principles to model and predict the thermodynamic properties of materials. uc.edu Methods like the Calculation of Phase Diagrams (CALPHAD) and first-principles calculations based on DFT are central to this discipline. wikipedia.orgnih.gov While the CALPHAD method has been extensively applied to inorganic materials, its application to organic systems is also established. core.ac.ukresearchgate.net This approach involves modeling the Gibbs energy for each phase as a function of composition, temperature, and pressure, with parameters fitted to available experimental and computational data. wikipedia.org
For a molecule like this compound, DFT calculations combined with phonon lattice dynamics can be used to predict key thermochemical properties from first principles, requiring only crystallographic structural information as input. osti.gov This allows for the determination of properties such as the standard enthalpy of formation, entropy, and heat capacity. nist.govnist.gov Another advanced technique, the Normal Mode Refinement (NoMoRe) method, refines frequencies from periodic ab-initio calculations against diffraction data to derive thermodynamic properties like heat capacity and vibrational entropy with high accuracy, as has been demonstrated for unsubstituted naphthalene. uw.edu.plresearchgate.net These predictive capabilities are invaluable for understanding the stability and phase behavior of the compound under various conditions without the need for extensive and difficult experimentation.
| Thermochemical Property | Description | Common Computational Method(s) |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. | DFT, Ab-initio calculations |
| Standard Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. | DFT + Phonon Calculations, CALPHAD |
| Standard Molar Entropy (S°) | The entropy content of one mole of a substance under standard state conditions. | DFT + Phonon Calculations, NoMoRe Method |
| Heat Capacity (Cp) | The amount of heat that must be added to one mole of a substance to raise its temperature by one degree. | DFT + Phonon Calculations, NoMoRe Method |
| Enthalpy of Fusion (ΔHfus) | The heat absorbed by a substance when it melts from a solid to a liquid at constant pressure. | Differential Scanning Calorimetry (DSC) combined with regression models based on calculated molecular descriptors. |
Reactivity and Reaction Mechanisms of Naphthalene 1,2,4,5,7 Pentol
Pathways of Electrophilic and Nucleophilic Attack on the Polyhydroxylated Naphthalene (B1677914) Core
The distribution of electron density in the naphthalene-1,2,4,5,7-pentol molecule is heavily influenced by the five hydroxyl groups. These substituents are strong activating groups and direct incoming electrophiles to specific positions on the aromatic rings.
Electrophilic Attack:
The hydroxyl groups, being ortho-, para-directing, activate the positions ortho and para to themselves. In this compound, the positions available for electrophilic substitution are C3, C6, and C8. The concerted activating effect of the multiple hydroxyl groups renders the aromatic system exceptionally electron-rich and thus highly reactive towards electrophiles. It is anticipated that electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, would proceed under very mild conditions compared to unsubstituted naphthalene.
The precise site of electrophilic attack would be determined by the steric hindrance and the combined electronic effects of the neighboring hydroxyl groups. The C6 and C8 positions are likely to be the most favored sites for electrophilic attack due to the strong activation from the adjacent hydroxyl groups and relatively lower steric hindrance compared to the C3 position, which is situated between two hydroxyl groups.
Nucleophilic Attack:
Conversely, the high electron density of the aromatic system makes direct nucleophilic aromatic substitution on the naphthalene core of this compound highly unfavorable. Nucleophilic attack on aromatic rings typically requires the presence of strong electron-withdrawing groups to decrease the electron density of the ring, which are absent in this molecule. Therefore, reactions involving the displacement of a hydrogen atom by a nucleophile are not a significant pathway for this compound under normal conditions.
Redox Chemistry of Hydroxyl Groups and the Aromatic System
The presence of five hydroxyl groups makes this compound highly susceptible to oxidation-reduction reactions. The redox chemistry involves both the hydroxyl groups and the aromatic π-system, leading to a variety of products and reactive intermediates.
Polyhydroxylated naphthalenes are readily oxidized to form quinone and quinone-like structures. The oxidation of this compound is expected to be facile, potentially occurring even with mild oxidizing agents. The initial step of the oxidation would likely involve the removal of hydrogen atoms from two of the hydroxyl groups to form a naphthoquinone derivative. Given the positions of the hydroxyl groups, several isomeric quinone structures are possible. For instance, oxidation involving the hydroxyl groups at C1 and C2 or C4 and C5 could lead to the formation of ortho-quinones. Further oxidation could lead to more complex, highly oxidized species and eventual ring-opening of the naphthalene core. The specific products would depend on the oxidant used and the reaction conditions.
| Oxidizing Agent | Potential Oxidation Products |
| Mild (e.g., air, FeCl₃) | Naphthoquinone derivatives |
| Strong (e.g., KMnO₄, H₂CrO₄) | Phthalic acid derivatives (via ring cleavage) researchgate.net |
The reduction of the aromatic system of naphthalene and its derivatives can be achieved under specific conditions, often involving alkali metals in liquid ammonia (Birch reduction) or catalytic hydrogenation. huji.ac.il For this compound, the electron-rich nature of the rings would make reduction more challenging compared to unsubstituted naphthalene.
However, electrochemical reduction or reaction with strong reducing agents could lead to the formation of reactive intermediates. The acceptance of an electron into the π-system would generate a radical anion . The addition of a second electron would form a dianion . These highly reactive species can then be protonated to yield dihydronaphthalene derivatives. The positions of the hydroxyl groups would influence the stability and subsequent reactivity of these anionic intermediates.
| Reduction Method | Potential Reactive Intermediates | Potential Final Products |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Radical anion, Dianion | Dihydronaphthalene-pentol derivatives |
| Catalytic Hydrogenation | - | Tetrahydronaphthalene-pentol or Decahydronaphthalene-pentol derivatives |
Derivatization Reactions of the Hydroxyl Groups
The five hydroxyl groups of this compound are the primary sites for derivatization, allowing for the modification of the compound's physical and chemical properties.
The phenolic hydroxyl groups can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. Similarly, etherification can be achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base.
The reactivity of the individual hydroxyl groups towards these reactions might differ due to steric hindrance and electronic effects. For instance, the hydroxyl groups at C1, C2, C4, and C5 are flanked by other hydroxyl groups, which might impose some steric constraints. Selective derivatization of the less hindered C7-hydroxyl group might be possible under carefully controlled conditions.
| Reaction | Reagents | Functional Group Formed |
| Esterification | Acyl chloride/Base or Carboxylic acid/Acid catalyst | Ester (-O-C=O-R) |
| Etherification | Alkyl halide/Base | Ether (-O-R) |
The presence of adjacent hydroxyl groups (at the 1,2 and 4,5 positions) provides opportunities for the formation of cyclic ketals or acetals. Reaction with an aldehyde or a ketone in the presence of an acid catalyst can lead to the formation of five-membered dioxolane rings fused to the naphthalene core. google.com For example, reaction with acetone (B3395972) could yield a bis-ketal, protecting both pairs of adjacent diols. This type of reaction is valuable for selectively protecting certain hydroxyl groups while leaving others available for further reaction. The formation of such polycyclic systems can significantly alter the molecule's shape and solubility.
| Reactant | Product Structure |
| Aldehyde (R-CHO) | Cyclic acetal |
| Ketone (R₂C=O) | Cyclic ketal |
Reaction Kinetics and Mechanistic Studies
Currently, there is a notable absence of published research specifically detailing the reaction kinetics and mechanistic studies of this compound. A thorough search of scientific literature and chemical databases did not yield any specific data on the rates of reaction, kinetic parameters, or elucidated reaction mechanisms involving this particular compound.
General knowledge of related polyhydroxylated naphthalene compounds suggests that their reactivity would be influenced by the electron-donating effects of the multiple hydroxyl groups, which would activate the aromatic ring system towards electrophilic substitution. The specific positioning of the five hydroxyl groups on the naphthalene core would direct incoming reactants to particular positions. However, without experimental data, any proposed reaction pathways or kinetic behavior remains speculative.
Further research is required to characterize the kinetic profile and understand the detailed reaction mechanisms of this compound. Such studies would be valuable for determining its potential applications and understanding its chemical behavior.
Coordination Chemistry of Naphthalene 1,2,4,5,7 Pentol
Ligand Properties of Naphthalene-1,2,4,5,7-pentol
There is no information available in the searched scientific literature regarding the ligand properties of this compound.
Multidentate Chelating Capabilities due to Multiple Hydroxyl Groups
While polyhydroxylated aromatic compounds are generally known to act as chelating agents, no specific studies on the multidentate chelating capabilities of this compound have been found. The presence of five hydroxyl groups suggests a high potential for chelation, but this has not been experimentally verified or documented in the available literature.
Coordination Sites and Binding Affinity Prediction
Without experimental data, any prediction of coordination sites and binding affinity for this compound would be purely speculative. There are no computational or experimental studies in the public domain that address these properties for this specific compound.
Synthesis and Characterization of Metal Complexes
No methods for the synthesis and characterization of metal complexes with this compound have been reported in the scientific literature.
Transition Metal Complexes
There are no published reports on the synthesis or characterization of transition metal complexes involving this compound.
Main Group Metal Complexes
Similarly, the synthesis and characterization of main group metal complexes with this compound as a ligand have not been documented in the available literature.
Structural Analysis of Coordination Compounds
Consistent with the lack of synthesis and characterization data, there are no structural analyses of any coordination compounds formed with this compound.
Table of Mentioned Compounds
Research on this compound Reveals Limited Data for Specified Topics
Following an extensive search of scientific literature and chemical databases for information on the chemical compound this compound, it has been determined that there is a significant lack of available data pertaining to its specific coordination chemistry and catalytic applications as outlined in the requested article structure.
While the compound this compound is documented in chemical and biological databases, research into its properties appears to be confined to a narrow area of biocatalysis. The compound has been identified in studies related to the enzyme Cytochrome P450. researchgate.netpdbj.org Specifically, it is mentioned in the context of the crystal structure of Cytochrome P450 CYP158A1 and is noted as being involved in the oxidative phenolic coupling in flaviolin (B1202607) polymerization. researchgate.net These findings suggest a role for this compound within a biological, enzyme-catalyzed system.
However, no information was found regarding the synthesis, characterization, or application of synthetic metal complexes of this compound. Consequently, the following sections and subsections of the proposed article outline could not be addressed with scientifically accurate and verifiable information:
Advanced Research Applications in Chemical Systems
Role in Enzymatic Reactions and Biocatalysis
Naphthalene-1,2,4,5,7-pentol has been identified as a ligand in studies of Cytochrome P450 enzymes, which are crucial monooxygenases involved in the metabolism of a wide range of compounds. nih.gov Its interactions with these enzymes provide valuable insights into their structure and function.
This compound is documented as a ligand that interacts with Cytochrome P450 158A1 (CYP158A1) from the bacterium Streptomyces coelicolor A3(2). tandfonline.com Structural data for this interaction is available in the Protein Data Bank (PDB) under the entry 2NZ5. tandfonline.com The enzyme CYP158A1 is known to catalyze an unusual oxidative C-C coupling reaction to polymerize a substrate called flaviolin (B1202607), which helps protect the bacterium from UV radiation. tandfonline.com The study of ligands like this compound helps to elucidate the enzyme's structural and functional characteristics. tandfonline.com
Table 1: Structural Details of CYP158A1 in Complex with this compound (PDB ID: 2NZ5)
| Property | Value | Source |
|---|---|---|
| Macromolecule | Cytochrome P450 158A1 | tandfonline.com |
| Ligand | This compound | tandfonline.com |
| Formula | C₁₀H₈O₅ | tandfonline.com |
| Molecular Weight | 208.168 Da | tandfonline.com |
| Total Structure Weight | 93.25 kDa | tandfonline.com |
Research comparing CYP158A1 with a similar enzyme, CYP158A2, has revealed significant differences in their substrate binding mechanisms. tandfonline.com In CYP158A1, X-ray crystallography studies show that while one molecule of the substrate flaviolin binds near the central heme iron, a second molecule binds at the entrance of the substrate access channel, approximately 9 Å away from the first. tandfonline.com This contrasts with the binding mode in CYP158A2. The study of how related compounds like this compound fit within these pockets contributes to a deeper understanding of the factors governing substrate recognition and the catalytic cycle. tandfonline.com The catalytic cycle of P450 enzymes typically involves substrate binding, electron transfer, and oxygen activation at the heme center to facilitate oxidation reactions. nih.gov
The structural differences in the binding pockets of CYP158A1 and CYP158A2 are directly linked to their distinct catalytic outcomes. tandfonline.com The two enzymes produce very different molar ratios of flaviolin polymer products, indicating that each enzyme possesses its own unique stereo- and regiospecificity. tandfonline.com Regiospecificity refers to the control over which part of a molecule a chemical transformation occurs, while stereospecificity refers to the control over the 3D orientation of the product. The specific geometry and amino acid residues within the active site of each enzyme dictate how the substrate is held in place, thereby controlling the specific atoms that are brought together for the C-C coupling reaction. This structural constraint is the chemical basis for the observed specificity in the biotransformation. tandfonline.com
Material Science Applications as a Chemical Building Block
The molecular structure of this compound, featuring a rigid aromatic core and multiple hydroxyl (-OH) functional groups, makes it a theoretically attractive monomer for creating advanced polymers and functional materials. Aromatic polyols are known to impart properties like high hardness and heat resistance to polymers. pcc.eu
As a polyol (a compound with multiple hydroxyl groups), this compound has the requisite functionality to participate in condensation polymerization reactions.
Polyesters: Polyesters are formed by the reaction of polyols with polycarboxylic acids or their derivatives. google.com The use of naphthalene-based monomers, such as naphthalene (B1677914) dicarboxylic acids and diols, is a known strategy for producing high-performance thermotropic liquid crystalline polyesters with desirable mechanical properties and high melting points. google.comacs.org The rigid naphthalene unit in the polymer backbone contributes to these characteristics. acs.org Given that this compound is a polyhydroxynaphthalene, it can serve as a multifunctional monomer, reacting with diacids to form a cross-linked polyester (B1180765) network, lending it thermal stability and rigidity.
Polyketals: Polyketals are polymers containing ketal linkages in their backbone, which are known for being acid-sensitive and biodegradable. nih.govacs.org They can be synthesized through the reaction of a polyol with a keto acid, a keto ester, or a dialdehyde. acs.orggoogle.com Research shows that polyols with hydroxyl groups in 1,2- or 1,3-positions are effective precursors for forming cyclic ketal structures. google.com this compound possesses multiple such pairings (1,2- and 4,5-hydroxyls), making it a suitable candidate for reacting with keto-esters to form polyketal structures.
Table 2: Potential Polymer Applications of this compound as a Monomer
| Polymer Type | Required Monomer Functionality | Role of this compound |
|---|---|---|
| Polyester | Polyol (multiple -OH groups) | Acts as a multifunctional aromatic polyol to form a rigid, cross-linked polymer network. pcc.eugoogle.com |
| Polyketal | Polyol (with 1,2- or 1,3-diol pairs) | Provides multiple diol sites for reaction with keto-esters to form a polyketal backbone. acs.orggoogle.com |
The high density of functional hydroxyl groups on the this compound molecule opens possibilities for creating highly functionalized materials and complex polymer architectures.
The naphthalene unit itself can impart useful properties; for instance, incorporating naphthalene derivatives into polyurethane polyols has been shown to produce materials with strong fluorescence. researchgate.net The five hydroxyl groups on this compound offer multiple reactive sites for post-polymerization modification, allowing for the attachment of other chemical moieties to tailor the material's final properties. This polyfunctionality also makes it a potential building block for creating hyperbranched polymers, which have unique rheological and mechanical properties. frontiersin.org Such materials could be designed for specific applications, including advanced coatings, adhesives, or as frameworks for catalysis. nih.govgoogleapis.com
Supramolecular Chemistry and Self-Assembly Processes
Self-assembly is a process where individual molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.net For this compound, the primary driving forces for such processes are expected to be hydrogen bonding and aromatic (π-π) stacking interactions. researchgate.net The strategic placement of five hydroxyl groups on the naphthalene scaffold provides numerous possibilities for forming specific and directional hydrogen bonds, which are crucial in dictating the final supramolecular architecture. ect-journal.kz
Directed Assembly through Hydrogen Bonding and Aromatic Interactions
The self-assembly of this compound is anticipated to be heavily influenced by a network of intermolecular hydrogen bonds. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and directional connections between molecules. ect-journal.kz This is a well-documented phenomenon in other polyhydroxylated compounds, where extensive hydrogen-bonding networks are the primary determinants of the crystal packing. For instance, theoretical studies on cyclohexane-1,2,3,4,5-pentol have highlighted the stability conferred by numerous strong O-H···O intermolecular interactions, which result in a three-dimensional network. ect-journal.kz Similarly, the five hydroxyl groups of this compound could engage in complex hydrogen-bonding motifs, such as chains or rings, which are commonly observed in mono- and dialcohols.
Formation of Crystalline and Amorphous Architectures
The directed nature of both hydrogen bonding and aromatic interactions can lead to the formation of highly ordered crystalline structures. The crystallographic data for this compound as a ligand within a protein structure (PDB ID: 2NZ5) confirms its ability to form specific interactions, although this does not represent the self-assembly of the pure compound. researchgate.net The unit cell parameters for the protein-ligand complex have been determined, but a crystal structure of pure this compound is not publicly available.
Conversely, under certain conditions, such as rapid precipitation or when the formation of a highly ordered state is kinetically hindered, this compound could form amorphous architectures. Amorphous solids lack the long-range order characteristic of crystals, but they can still possess short-range order dictated by the same intermolecular forces. The complex interplay of multiple potential hydrogen bonding sites and the possibility of various π-π stacking geometries could, under specific kinetic conditions, lead to a disordered, glassy state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₈O₅ | |
| Molecular Weight | 208.17 g/mol | |
| InChI Key | IISYZEMBGRNYTH-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C2C(=C1O)C(=CC(=C2O)O)O)O | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 5 |
Future Research Directions and Prospects
Exploration of Novel Synthetic Pathways and Methodologies
The efficient and selective synthesis of Naphthalene-1,2,4,5,7-pentol presents a considerable challenge and a primary area for future research. Current synthetic methodologies for producing polyhydroxylated naphthalenes often involve multi-step processes that may lack regioselectivity and require stringent reaction conditions. Future efforts could focus on developing more elegant and efficient synthetic routes.
One promising approach is the dearomative dihydroxylation of suitably substituted naphthalene (B1677914) precursors. acs.orgnih.gov Building on biomimetic iron catalysis, which has been successfully used for the syn-dihydroxylation of naphthalene derivatives, researchers could devise a strategy to introduce multiple hydroxyl groups in a controlled manner. acs.orgnih.gov Another avenue involves the [4+2] cycloaddition reactions of functionalized 2-pyrones with aryne intermediates, which has proven effective for creating multisubstituted naphthalenes. rsc.org Adapting these methods to achieve the specific 1,2,4,5,7-pentasubstitution pattern would be a significant synthetic achievement.
Furthermore, leveraging modern synthetic tools such as C-H activation and directed ortho-metalation could provide more direct pathways to functionalize the naphthalene core, thereby streamlining the synthesis of this complex molecule. The development of such methodologies would not only provide access to this compound for further study but also enrich the synthetic chemist's toolbox for creating other complex polycyclic aromatic compounds.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The synthesis and subsequent reactions of this compound would greatly benefit from the application of advanced spectroscopic techniques for real-time monitoring. The complex nature of the reactions involved in its synthesis necessitates precise control over reaction conditions and a deep understanding of the reaction kinetics and intermediates.
Techniques such as in-situ infrared (IR) and Raman spectroscopy, coupled with fiber-optic probes, can provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. researchgate.net For a chromophoric system like naphthalene, UV-Vis spectroscopy can also be a powerful tool for monitoring reaction progress. researchgate.net The development of immunosensing techniques, which have shown promise for the in-situ monitoring of polycyclic aromatic hydrocarbons (PAHs) in water sources, could potentially be adapted for the selective detection of this compound and its derivatives during synthesis or in complex matrices. nih.gov
Moreover, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) will remain indispensable for offline analysis to confirm product identity and purity. nih.gov Future research could focus on developing specific analytical methods tailored to the unique spectroscopic signature of this compound.
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of this compound. Given the current lack of experimental data, theoretical studies are invaluable for guiding future research. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the electronic structure, conformational landscape, and absorption spectra of the molecule. acs.orgmdpi.combohrium.com
A key area of future research will be the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. rsc.org These models can correlate the structural features of this compound and its potential derivatives with their predicted biological activity, toxicity, or material properties. researchgate.netmdpi.com For instance, understanding the molecule's lipophilicity through computational predictions can offer insights into its potential bioavailability and environmental fate. mdpi.commdpi.com
By systematically modifying the structure in silico—for example, by altering the position of hydroxyl groups or introducing other substituents—researchers can create a virtual library of compounds and predict their key characteristics. rsc.org This computational screening can help prioritize synthetic targets and guide the design of molecules with desired functionalities.
Expanding the Scope of Coordination Chemistry and Catalytic Applications
The five hydroxyl groups of this compound make it an excellent candidate for a multidentate ligand in coordination chemistry. libretexts.orgdacollege.orgnowgonggirlscollege.co.inamazonaws.com The arrangement of these electron-donating groups can allow for the formation of stable complexes with a wide variety of metal ions. Future research should explore the synthesis and characterization of these metal complexes, investigating their structural, electronic, and magnetic properties.
The resulting coordination compounds could exhibit interesting catalytic activities. For instance, hydroxynaphthalene derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions. researchgate.net Similarly, metal-organic frameworks (MOFs) incorporating functionalized naphthalene units have shown promise as heterogeneous catalysts. acs.orglancs.ac.uk this compound could serve as a versatile building block for constructing novel MOFs with tailored porosity and active sites for specific catalytic transformations.
The catalytic potential could extend to areas such as oxidation reactions, where iron complexes with related ligands have shown biomimetic activity, and various multicomponent reactions that benefit from solid acid or metal-based catalysts. acs.orgnih.govnih.govsid.ir
Uncovering New Roles in Chemical Biology and Material Science Paradigms
The rich functionality of this compound suggests a wealth of potential applications in both chemical biology and materials science. In the realm of chemical biology, naphthalene derivatives have been investigated for a range of bioactivities, including as antioxidants and enzyme inhibitors. nih.gov The polyhydroxylated nature of this compound suggests it may possess significant antioxidant properties due to the ability of the phenolic hydroxyl groups to scavenge free radicals.
Furthermore, related naphthoquinones and hydroxynaphthalenes have shown promise as antiplatelet and anti-invasive agents. mdpi.comfrontiersin.org Future studies should evaluate the biological activity of this compound and its derivatives against various biological targets. Its structure could serve as a scaffold for the development of new therapeutic agents.
In materials science, polycyclic aromatic compounds are fundamental components of organic electronics and advanced polymers. google.com The hydroxyl groups of this compound provide reactive handles for polymerization, potentially leading to the creation of novel resins with unique thermal and mechanical properties. google.com Its ability to interact with other molecules through hydrogen bonding and π-stacking could also be exploited in the design of supramolecular assemblies and porous materials for applications in adsorption and separation. mdpi.com The exploration of this compound and its derivatives could open doors to new functional materials with tailored properties.
Q & A
Q. What experimental models and endpoints are recommended for initial toxicity screening of Naphthalene-1,2,4,5,7-pentol?
Methodological Answer: For preliminary toxicity assessment, prioritize in vivo studies using laboratory mammals (e.g., rodents) to evaluate systemic effects. Key endpoints should align with standardized criteria, including:
- Respiratory, hepatic, and renal effects (common targets for polycyclic aromatic derivatives).
- Body weight changes as a general indicator of toxicity.
- Hematological and dermal/ocular outcomes for exposure route-specific evaluations (e.g., dermal absorption).
Experimental designs should follow inclusion criteria such as those in Table B-1 (), which outlines systemic effects and exposure routes (inhalation, oral, dermal). Dose-response studies should adhere to OECD guidelines, with randomization and allocation concealment to minimize bias .
Q. How should researchers design in vitro studies to evaluate the metabolic pathways of this compound?
Methodological Answer:
- Use hepatocyte or microsomal assays to identify phase I/II metabolism (e.g., hydroxylation, glucuronidation).
- Employ LC-MS/MS to detect stable metabolites, referencing protocols for naphthalene oxide adduct stability (e.g., hemoglobin adducts as in ).
- Include reactive oxygen species (ROS) assays to assess oxidative stress mechanisms, a known pathway for naphthalene derivatives.
- Validate findings against in vivo toxicokinetic data (e.g., plasma half-life, tissue distribution) using systematic review frameworks (, Step 3: Data Extraction) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported toxicokinetic parameters of this compound across studies?
Methodological Answer:
- Conduct a systematic review (, Steps 2–8) to harmonize
- Step 4 : Identify outcomes of concern (e.g., hepatic metabolism discrepancies).
- Step 5 : Apply risk-of-bias tools (Table C-7, ) to assess study quality (e.g., randomization, dose calibration).
- Step 6 : Rate confidence in evidence using criteria like dose-response consistency and mechanistic plausibility.
- Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences, leveraging existing naphthalene frameworks () .
Q. How can risk-of-bias assessment tools improve the reliability of mechanistic studies on this compound?
Methodological Answer:
- Apply risk-of-bias questionnaires (Table C-6 and C-7, ) to evaluate:
- Randomization of dose groups (critical for in vivo studies).
- Blinding in histopathological analyses (to reduce observer bias).
- For in vitro studies, assess reproducibility through independent replication (, Step 6).
- Integrate adverse outcome pathways (AOPs) to contextualize mechanistic data within broader toxicological frameworks, ensuring alignment with ATSDR’s systematic review standards () .
Data Gaps and Future Directions
- Priority Research Needs :
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to characterize unknown derivatives ().
- Long-term exposure effects : Design chronic studies (>12 months) with endpoints aligned with Figure 6-1 ().
- Environmental fate : Apply GC-MS methods () to quantify degradation products in soil/water matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
